molecular formula C12H9BrN4 B13847925 2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13847925
M. Wt: 289.13 g/mol
InChI Key: MMDMHYBJKAJHMX-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, the late-stage functionalization of triazolopyridine further demonstrates its synthetic utility .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine core structure but lacks the bromopyridinyl and methyl substituents.

    5-Bromopyridine: Contains the bromopyridinyl group but lacks the triazolopyridine structure.

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H9BrN4/c1-8-3-2-4-11-15-12(16-17(8)11)9-5-10(13)7-14-6-9/h2-7H,1H3

InChI Key

MMDMHYBJKAJHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=NN12)C3=CC(=CN=C3)Br

Origin of Product

United States

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